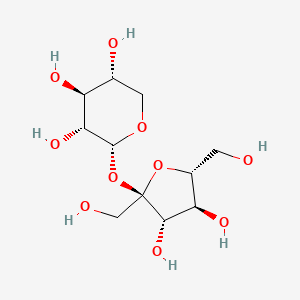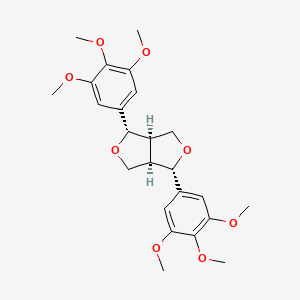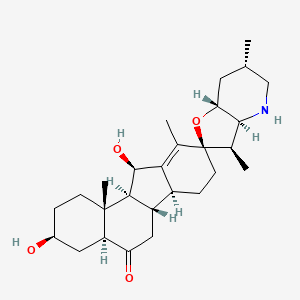
氧化谷胱甘肽
描述
谷胱甘肽二硫化物是由两个谷胱甘肽分子氧化形成的化合物。它在维持细胞内的氧化还原平衡中起着至关重要的作用。谷胱甘肽二硫化物是谷胱甘肽的氧化形式,谷胱甘肽是一种由谷氨酸、半胱氨酸和甘氨酸组成的三肽。 这种化合物对于保护细胞免受氧化损伤和维持细胞健康至关重要 .
科学研究应用
谷胱甘肽二硫化物在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。
化学:
氧化还原研究: 谷胱甘肽二硫化物被用作模型化合物来研究氧化还原反应和机理.
生物学:
细胞氧化还原平衡: 它用于研究氧化还原平衡在细胞功能中的作用以及氧化应激对细胞的影响.
医学:
工业:
作用机制
谷胱甘肽二硫化物主要通过其在氧化还原反应中的作用发挥作用。 在活细胞中,它通过谷胱甘肽还原酶被还原成谷胱甘肽,使用来自NADPH的还原当量 . 这种还原过程有助于维持细胞氧化还原平衡,并保护细胞免受氧化损伤。 谷胱甘肽二硫化物也参与硫醇-二硫化物交换反应,这些反应对于蛋白质折叠和功能至关重要 .
生化分析
Biochemical Properties
Oxiglutatione is involved in numerous biochemical reactions, primarily through its role in redox reactions. It interacts with enzymes such as glutathione reductase, which reduces oxiglutatione back to its reduced form, glutathione (GSH). This reduction is essential for maintaining the cellular redox state and protecting cells from oxidative damage. Oxiglutatione also interacts with proteins and other biomolecules, forming mixed disulfides that can modulate protein function and activity .
Cellular Effects
Oxiglutatione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a protective role in cells by neutralizing reactive oxygen species (ROS) and preventing oxidative damage. In corneal endothelial cells, oxiglutatione helps maintain the intracellular redox state, protecting the integrity and barrier function of these cells . Additionally, oxiglutatione supports the regeneration of other antioxidants, such as vitamin C and vitamin E, further enhancing the cell’s antioxidative capacity .
Molecular Mechanism
At the molecular level, oxiglutatione exerts its effects through several mechanisms. It directly interacts with free radicals, neutralizing their harmful effects and protecting cells from oxidative damage. Oxiglutatione also supports the regeneration of other antioxidants, amplifying the body’s overall antioxidative capacity . Furthermore, it modulates various cellular pathways involved in detoxification processes, promoting cellular health and longevity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxiglutatione can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxiglutatione can maintain its protective activity over extended periods, provided it is stored under appropriate conditions . Prolonged exposure to oxidative stress can lead to the depletion of oxiglutatione, reducing its effectiveness in protecting cells from oxidative damage .
Dosage Effects in Animal Models
The effects of oxiglutatione vary with different dosages in animal models. At low doses, oxiglutatione can enhance the antioxidative defense mechanisms of the body, protecting cells from oxidative damage. At high doses, oxiglutatione may exhibit toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits of oxiglutatione while minimizing potential risks .
Metabolic Pathways
Oxiglutatione is involved in several metabolic pathways, including the glutathione metabolic pathway. It interacts with enzymes such as glutathione reductase, which reduces oxiglutatione back to glutathione, maintaining the cellular redox state . This interaction is crucial for the detoxification of harmful substances and the prevention of oxidative damage in cells .
Transport and Distribution
Oxiglutatione is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes via specific transporters and binding proteins, ensuring its proper localization and accumulation within cells . The distribution of oxiglutatione within cells is essential for its protective effects, as it needs to be present in sufficient concentrations to neutralize free radicals and prevent oxidative damage .
Subcellular Localization
Oxiglutatione is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is essential for its activity and function, as it needs to be present in specific compartments to exert its protective effects . Targeting signals and post-translational modifications can direct oxiglutatione to specific organelles, ensuring its proper distribution within cells .
准备方法
合成路线和反应条件: 谷胱甘肽二硫化物可以通过使用各种氧化剂氧化谷胱甘肽来合成。一种常见的方法是使用过氧化氢或二酰胺作为氧化剂。 反应通常在受控pH的水溶液中进行,以确保谷胱甘肽完全转化为谷胱甘肽二硫化物 .
工业生产方法: 在工业环境中,谷胱甘肽二硫化物是通过大规模氧化过程生产的。这些过程通常涉及使用连续流反应器,以确保生产的一致性和效率。 反应条件经过仔细监控,以维持所需的pH和温度,从而确保最终产品的高收率和纯度 .
化学反应分析
反应类型: 谷胱甘肽二硫化物主要进行还原反应,以恢复到其还原形式,即谷胱甘肽。 这种还原反应由谷胱甘肽还原酶催化,该酶利用辅酶NADPH的还原当量 . 此外,谷胱甘肽二硫化物可以与其他含硫醇的分子参与硫醇-二硫化物交换反应 .
常见试剂和条件:
还原: 谷胱甘肽二硫化物还原成谷胱甘肽通常使用谷胱甘肽还原酶和NADPH作为还原剂.
硫醇-二硫化物交换: 此反应涉及谷胱甘肽二硫化物和其他含硫醇的分子(如辅酶A二硫化物或脱氢抗坏血酸)之间的二硫键交换.
主要产品:
还原: 还原反应的主要产物是谷胱甘肽.
硫醇-二硫化物交换: 硫醇-二硫化物交换反应的产物因所涉及的特定含硫醇分子而异.
相似化合物的比较
谷胱甘肽二硫化物在作为谷胱甘肽氧化形式的作用方面是独特的。类似的化合物包括参与氧化还原反应的其他二硫化物和含硫醇的分子。
类似化合物:
胱氨酸: 半胱氨酸的氧化形式,它也形成二硫键。
辅酶A二硫化物: 由辅酶A形成的二硫化物。
脱氢抗坏血酸: 抗坏血酸(维生素C)的氧化形式。
独特性: 谷胱甘肽二硫化物因其在维持细胞氧化还原平衡中的特定作用及其参与各种生物过程而具有独特性。 它通过酶促还原恢复到谷胱甘肽的能力使其成为细胞抗氧化防御系统的重要组成部分 .
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZRWBKMTBYPTK-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048972 | |
| Record name | Oxiglutatione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glutathione disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Oxidized glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27025-41-8 | |
| Record name | Oxidized glutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27025-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutathione disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione disulfide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxiglutatione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bi(glutathion-S-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIGLUTATIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULW86O013H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxidized glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main function of Oxiglutatione (also known as Glutathione disulfide or GSSG) in biological systems?
A1: Oxiglutatione [, ] is the oxidized form of glutathione (GSH), a crucial antioxidant found in cells. It is reduced back to GSH by the enzyme glutathione reductase. Together, GSSG and GSH are vital for numerous redox reactions, including detoxifying harmful substances and free radicals, and protecting red blood cells from oxidative damage [].
Q2: How does Oxiglutatione contribute to protecting the eyes?
A2: Studies suggest that when administered in an eye irrigation solution, Oxiglutatione can benefit the intracellular redox balance of glutathione in the cornea []. This protection helps maintain the integrity and barrier function of corneal endothelial cells [].
Q3: Has Oxiglutatione been investigated as a potential treatment option for COVID-19?
A3: Research has explored repurposing existing FDA-approved drugs for treating COVID-19. Virtual screening studies suggest that Oxiglutatione demonstrates a strong binding affinity for the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication []. This finding highlights its potential as a therapeutic agent against COVID-19, although further research is needed to confirm its efficacy and safety in clinical settings [].
Q4: What is the role of Oxiglutatione in plants, particularly in response to herbicide stress?
A4: Research on foxtail millet (Setaria italica) suggests that Oxiglutatione plays a role in the plant's response to atrazine, a common herbicide []. Atrazine-resistant varieties of millet exhibited significant changes in Oxiglutatione levels upon exposure to the herbicide. This suggests that glutathione metabolism, including the Oxiglutatione/GSH redox couple, is involved in the plant's defense mechanism against atrazine stress [].
Q5: Are there any ongoing efforts to develop specific formulations or delivery systems for Oxiglutatione?
A5: Research on developing improved delivery systems for Oxiglutatione is ongoing. One patent describes a multi-compartment ocular irrigation solution bag designed to deliver Oxiglutatione and other beneficial compounds directly to the eye []. This innovative approach aims to enhance the stability and bioavailability of Oxiglutatione, allowing for more effective treatment of ocular conditions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-lambda5](/img/structure/B1684246.png)



![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)


![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate](/img/structure/B1684266.png)
